3-chloro-N-(5-methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-1-benzothiophene-2-carboxamide
Overview
Description
3-chloro-N-(5-methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-1-benzothiophene-2-carboxamide is a complex heterocyclic compound It features a triazoloquinazoline core, a benzothiophene moiety, and a carboxamide group
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Research: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
Safety and Hazards
Future Directions
The TP scaffold continues to be a focus of research in medicinal chemistry due to its versatility and the wide range of biological activities it can exhibit . Future research will likely continue to explore new synthesis methods, potential therapeutic applications, and ways to optimize the properties of TP derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This can be achieved by reacting 2-chloroquinazoline with 4-methyl-1,2,4-triazole in the presence of a base such as potassium carbonate.
Introduction of the Benzothiophene Moiety: The triazoloquinazoline intermediate is then reacted with 2-chlorobenzothiophene-1-carboxylic acid under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety.
Reduction: Reduction reactions may target the triazoloquinazoline core or the carboxamide group.
Substitution: The chlorine atom in the triazoloquinazoline core can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized derivatives of the benzothiophene moiety.
Reduction: Reduced forms of the triazoloquinazoline core or carboxamide group.
Substitution: Substituted derivatives at the chlorine position.
Comparison with Similar Compounds
Similar Compounds
Triazoloquinazolines: Compounds with similar core structures but different substituents.
Benzothiophenes: Compounds with the benzothiophene moiety but different functional groups.
Uniqueness
3-chloro-N-(5-methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-1-benzothiophene-2-carboxamide is unique due to its combination of the triazoloquinazoline core and benzothiophene moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
3-chloro-N-(5-methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN5OS/c1-10-21-13-8-4-2-6-11(13)17-22-19(24-25(10)17)23-18(26)16-15(20)12-7-3-5-9-14(12)27-16/h2-9H,1H3,(H,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTNBIPKLNRJDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=NC(=NN13)NC(=O)C4=C(C5=CC=CC=C5S4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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